Cas no 477193-71-8 ((Z)-4-(2,4-dimethylphenyl)-N-(2-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide)

(Z)-4-(2,4-dimethylphenyl)-N-(2-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide structure
477193-71-8 structure
商品名:(Z)-4-(2,4-dimethylphenyl)-N-(2-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
CAS番号:477193-71-8
MF:C19H15N5O2S
メガワット:377.419701814651
CID:6369820
PubChem ID:9647157

(Z)-4-(2,4-dimethylphenyl)-N-(2-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide 化学的及び物理的性質

名前と識別子

    • (Z)-4-(2,4-dimethylphenyl)-N-(2-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
    • (Z)-4-(2,4-dimethylphenyl)-N-(2-nitrophenyl)thiazole-2-carbohydrazonoyl cyanide
    • 2-Thiazoleacetonitrile, 4-(2,4-dimethylphenyl)-α-[2-(2-nitrophenyl)hydrazinylidene]-
    • (Z)-4-(2,4-dimethylphenyl)-N'-(2-nitrophenyl)thiazole-2-carbohydrazonoyl cyanide
    • 477193-71-8
    • (2Z)-4-(2,4-dimethylphenyl)-N-(2-nitroanilino)-1,3-thiazole-2-carboximidoyl cyanide
    • F0760-2670
    • AKOS024599316
    • インチ: 1S/C19H15N5O2S/c1-12-7-8-14(13(2)9-12)17-11-27-19(21-17)16(10-20)23-22-15-5-3-4-6-18(15)24(25)26/h3-9,11,22H,1-2H3/b23-16+
    • InChIKey: PIKLQXGTALJVNT-XQNSMLJCSA-N
    • ほほえんだ: CC1C=C(C)C=CC=1C1=CSC(/C(/C#N)=N/NC2C=CC=CC=2N(=O)=O)=N1

計算された属性

  • せいみつぶんしりょう: 377.09464591g/mol
  • どういたいしつりょう: 377.09464591g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 27
  • 回転可能化学結合数: 4
  • 複雑さ: 613
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 135Ų
  • 疎水性パラメータ計算基準値(XlogP): 5.8

じっけんとくせい

  • 密度みつど: 1.33±0.1 g/cm3(Predicted)
  • ふってん: 553.6±52.0 °C(Predicted)
  • 酸性度係数(pKa): 5.42±0.10(Predicted)

(Z)-4-(2,4-dimethylphenyl)-N-(2-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0760-2670-5μmol
(Z)-4-(2,4-dimethylphenyl)-N-(2-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
477193-71-8 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0760-2670-3mg
(Z)-4-(2,4-dimethylphenyl)-N-(2-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
477193-71-8 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0760-2670-40mg
(Z)-4-(2,4-dimethylphenyl)-N-(2-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
477193-71-8 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0760-2670-2μmol
(Z)-4-(2,4-dimethylphenyl)-N-(2-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
477193-71-8 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0760-2670-10mg
(Z)-4-(2,4-dimethylphenyl)-N-(2-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
477193-71-8 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0760-2670-20μmol
(Z)-4-(2,4-dimethylphenyl)-N-(2-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
477193-71-8 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0760-2670-20mg
(Z)-4-(2,4-dimethylphenyl)-N-(2-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
477193-71-8 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0760-2670-2mg
(Z)-4-(2,4-dimethylphenyl)-N-(2-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
477193-71-8 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0760-2670-4mg
(Z)-4-(2,4-dimethylphenyl)-N-(2-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
477193-71-8 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0760-2670-25mg
(Z)-4-(2,4-dimethylphenyl)-N-(2-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
477193-71-8 90%+
25mg
$109.0 2023-05-17

(Z)-4-(2,4-dimethylphenyl)-N-(2-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide 関連文献

(Z)-4-(2,4-dimethylphenyl)-N-(2-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanideに関する追加情報

Compound Introduction: (Z)-4-(2,4-dimethylphenyl)-N-(2-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide (CAS No. 477193-71-8)

The compound (Z)-4-(2,4-dimethylphenyl)-N-(2-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide, identified by its CAS number 477193-71-8, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its complex structural framework, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The structural composition of this compound includes a thiazole core, which is a well-known pharmacophore in many bioactive molecules, coupled with functional groups that enhance its pharmacological properties.

Recent studies have highlighted the importance of thiazole derivatives in the development of novel therapeutic agents. The thiazole ring, with its sulfur and nitrogen atoms, provides a unique electronic environment that can interact favorably with biological targets. In particular, the presence of a cyano group at the 2-position of the thiazole ring in this compound suggests enhanced reactivity and potential for further chemical modifications. These modifications can be tailored to optimize binding affinity and selectivity against specific biological targets.

The aromatic rings in (Z)-4-(2,4-dimethylphenyl)-N-(2-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide contribute significantly to its pharmacological profile. The 2,4-dimethylphenyl group and the 2-nitrophenyl group are known to influence the electronic properties and solubility of the molecule. These substituents can modulate the compound's interactions with biological receptors, making it a promising candidate for further investigation in drug development.

One of the most intriguing aspects of this compound is its potential as a precursor for more complex molecules. The carbohydrazonoyl cyanide moiety provides a versatile handle for further functionalization, allowing chemists to explore a wide range of derivatives with tailored properties. This flexibility is crucial in medicinal chemistry, where subtle changes in structure can lead to significant differences in biological activity.

Current research in the field of thiazole derivatives has shown promising results in various therapeutic areas. For instance, studies have demonstrated the anti-inflammatory, antimicrobial, and antiviral properties of certain thiazole-based compounds. The structural features of (Z)-4-(2,4-dimethylphenyl)-N-(2-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide align well with these findings, suggesting that it may exhibit similar beneficial effects.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques have been employed to construct the complex framework efficiently. These techniques include cross-coupling reactions, cyclization processes, and functional group transformations. The successful synthesis of this molecule underscores the growing capability in organic synthesis and highlights the potential for further exploration of similar structures.

In terms of biological evaluation, preliminary studies have shown that derivatives of this compound exhibit interesting pharmacological activities. These activities are primarily attributed to the interaction of the thiazole core with biological targets such as enzymes and receptors. Further research is needed to fully elucidate the mechanisms of action and to identify potential therapeutic applications.

The development of new drug candidates is a lengthy and complex process that involves multiple stages from discovery to clinical trials. However, compounds like (Z)-4-(2,4-dimethylphenyl)-N-(2-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide provide valuable starting points for such endeavors. Their unique structural features and potential biological activities make them attractive candidates for further investigation.

The role of computational chemistry has become increasingly important in modern drug discovery. Molecular modeling techniques can be used to predict the binding modes and interactions of this compound with biological targets. These predictions can guide experimental efforts and help optimize lead compounds for better efficacy and reduced toxicity.

In conclusion, (Z)-4-(2,4-dimethylphenyl)-N-(2-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide (CAS No. 477193-71-8) represents a promising candidate for further exploration in pharmaceutical chemistry. Its unique structural features and potential biological activities make it an attractive molecule for drug development efforts. Continued research into this compound and its derivatives will likely yield valuable insights into new therapeutic strategies.

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